4-(1-Bromoethyl)-1,2-difluorobenzene
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Overview
Description
4-(1-Bromoethyl)-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromoethyl group and two fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,2-difluorobenzene typically involves the bromination of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method is the bromination of 1,2-difluorobenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The resulting bromo compound is then subjected to Friedel-Crafts alkylation with ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-1,2-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1,2-difluoroethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-(1-Hydroxyethyl)-1,2-difluorobenzene.
Oxidation: Formation of 4-(1-Bromoethyl)-1,2-difluorobenzaldehyde or 4-(1-Bromoethyl)-1,2-difluorobenzoic acid.
Reduction: Formation of 1,2-difluoroethylbenzene.
Scientific Research Applications
4-(1-Bromoethyl)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals. Its derivatives are investigated for potential therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-1,2-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromoethyl)benzoic acid
- 4-(1-Bromoethyl)benzene
- 1-Bromo-2,4-difluorobenzene
Uniqueness
4-(1-Bromoethyl)-1,2-difluorobenzene is unique due to the presence of both bromoethyl and difluoro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
4-(1-bromoethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSIQVNBLINEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150881-71-3 |
Source
|
Record name | 4-(1-bromoethyl)-1,2-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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